1-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
1-[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring attached to a sulfonyl group and a tetrahydropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the tetrahydropyrimidine derivative, which is then reacted with a sulfonyl chloride to introduce the sulfonyl group. The final step involves coupling this intermediate with a piperidine derivative under suitable conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
1-[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl Methacrylates: These compounds share the tetrahydropyrimidine moiety and are used in similar applications.
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide: This compound also features a tetrahydropyrimidine ring and has applications in medicinal chemistry.
Uniqueness
1-[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide is unique due to its combination of a piperidine ring with a sulfonyl group and a tetrahydropyrimidine moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H14N4O5S |
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Molecular Weight |
302.31 g/mol |
IUPAC Name |
1-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C10H14N4O5S/c11-8(15)6-1-3-14(4-2-6)20(18,19)7-5-12-10(17)13-9(7)16/h5-6H,1-4H2,(H2,11,15)(H2,12,13,16,17) |
InChI Key |
AYWUJYSNXKZALS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CNC(=O)NC2=O |
Origin of Product |
United States |
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